molecular formula C26H25Cl2N5 B12042324 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12042324
M. Wt: 478.4 g/mol
InChI Key: JZQQLOOTWSULIA-UHFFFAOYSA-N
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Description

1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C26H25Cl2N5 This compound is known for its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a dichlorobenzyl group

Preparation Methods

The synthesis of 1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of a benzimidazole compound with sodium bicarbonate to form a benzimidazole sodium salt. This intermediate is then reacted with 2,4-dichlorobenzyl alcohol under basic conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific properties. The unique combination of the dichlorobenzyl group and the piperazine ring in 1-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]-3-PROPYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE contributes to its distinct chemical and biological activities.

Properties

Molecular Formula

C26H25Cl2N5

Molecular Weight

478.4 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H25Cl2N5/c1-2-5-18-14-25(33-24-7-4-3-6-23(24)30-26(33)21(18)16-29)32-12-10-31(11-13-32)17-19-8-9-20(27)15-22(19)28/h3-4,6-9,14-15H,2,5,10-13,17H2,1H3

InChI Key

JZQQLOOTWSULIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=C(C=C5)Cl)Cl)C#N

Origin of Product

United States

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